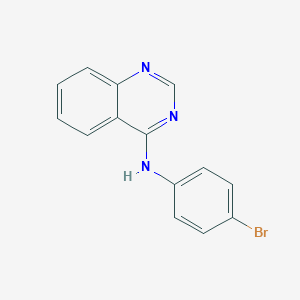
N-(4-bromophenyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)quinazolin-4-amine is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.
科学研究应用
N-(4-bromophenyl)quinazolin-4-amine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as a potent inhibitor of tyrosine kinase enzymes, which play a crucial role in cancer cell proliferation and survival. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. In neurological research, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to inhibit the activation of microglial cells, which are involved in the neuroinflammatory response.
作用机制
The mechanism of action of N-(4-bromophenyl)quinazolin-4-amine is primarily attributed to its ability to inhibit the activity of various enzymes and signaling pathways. In cancer cells, this compound inhibits the activity of tyrosine kinase enzymes, which leads to the inhibition of downstream signaling pathways involved in cancer cell survival and proliferation. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB and MAPK signaling pathways. In neurological cells, this compound inhibits the activation of microglial cells by blocking the activity of P2X7 receptors, which are involved in the neuroinflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its target enzyme or signaling pathway. In cancer cells, this compound induces cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell proliferation and survival. In inflammatory cells, this compound reduces the production of pro-inflammatory cytokines, which leads to the attenuation of the inflammatory response. In neurological cells, this compound reduces the activation of microglial cells, which leads to the attenuation of the neuroinflammatory response.
实验室实验的优点和局限性
One of the advantages of N-(4-bromophenyl)quinazolin-4-amine is its high potency and selectivity towards its target enzymes or signaling pathways. This makes it a useful tool for studying the biological functions of these targets in various diseases. However, one of the limitations of this compound is its low solubility, which can limit its bioavailability and efficacy in vivo. Therefore, it is important to optimize the formulation and delivery of this compound for in vivo studies.
未来方向
There are several future directions for the research on N-(4-bromophenyl)quinazolin-4-amine. One direction is to explore its potential as a therapeutic agent in various diseases, such as cancer, inflammation, and neurological disorders. Another direction is to optimize its formulation and delivery for in vivo studies. Additionally, the structure-activity relationship of this compound can be further studied to identify more potent and selective analogs. Finally, the pharmacokinetics and pharmacodynamics of this compound can be studied to determine its safety and efficacy in vivo.
合成方法
The synthesis of N-(4-bromophenyl)quinazolin-4-amine involves the reaction of 4-bromoaniline and 2-cyanophenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, catalyst loading, and reaction time.
属性
CAS 编号 |
81080-04-8 |
|---|---|
分子式 |
C14H10BrN3 |
分子量 |
300.15 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C14H10BrN3/c15-10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H,(H,16,17,18) |
InChI 键 |
QHSMLFMOCOYDBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)Br |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



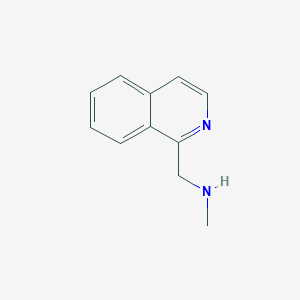

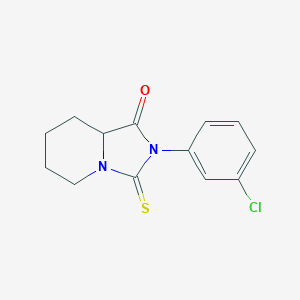
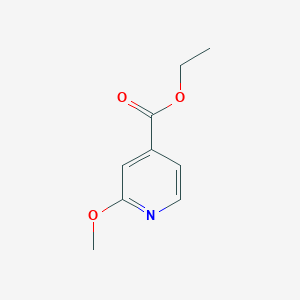
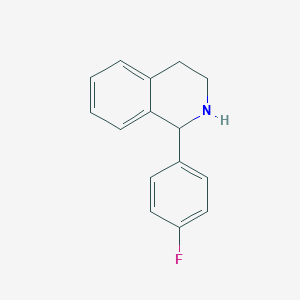
methanone](/img/structure/B183428.png)
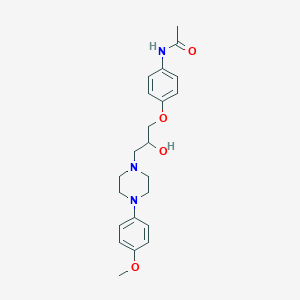





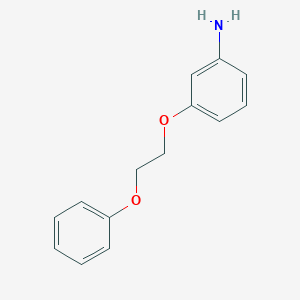
![3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B183439.png)